Tapi-1
Overview
Description
TAPI-1, also known as Tumor Necrosis Factor-alpha Protease Inhibitor-1, is a compound that inhibits the activity of matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. It is a structural analog of TAPI-0 but exhibits more stable activity in vitro. This compound is known for its ability to block the shedding of several cell surface proteins, including interleukin-6 receptor and p60 tumor necrosis factor receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAPI-1 involves multiple steps, starting with the preparation of the core structure, which includes the incorporation of aminoethyl and naphthyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The final step often includes the addition of a hydroxylamine group to achieve the hydroxamic acid functionality .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
TAPI-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxamic acid group to other functional groups.
Substitution: Substitution reactions can occur at the aminoethyl or naphthyl groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
TAPI-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme.
Biology: Employed in research to understand the role of metalloproteinases in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, inflammation, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metalloproteinases and related enzymes .
Mechanism of Action
TAPI-1 exerts its effects by inhibiting the activity of matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. These enzymes are involved in the shedding of cell surface proteins, which play a crucial role in various cellular processes. By blocking these enzymes, this compound can modulate the activity of proteins such as interleukin-6 receptor and tumor necrosis factor receptor, leading to anti-inflammatory and anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
TAPI-0: A structural analog of TAPI-1 with similar but less stable activity.
Marimastat: Another matrix metalloproteinase inhibitor with different structural features.
Batimastat: A broad-spectrum matrix metalloproteinase inhibitor used in cancer research
Uniqueness of this compound
This compound is unique due to its stable activity in vitro and its ability to inhibit both matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. This dual inhibition makes it a valuable tool in research and potential therapeutic applications .
Biological Activity
TAPI-1 (TNF-alpha protease inhibitor I) is a synthetic compound recognized primarily for its inhibitory effects on matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE or ADAM17). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Chemical Name : N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-alanyl-L-alaninamide
- Molecular Formula : C26H37N5O5
- Purity : ≥95%
This compound functions by inhibiting the enzymatic activity of TACE/ADAM17 and MMPs, which are involved in the shedding of various cell surface proteins, including:
- TNF-alpha
- IL-6 receptor
- p60 and p80 TNF receptors
The inhibition of these enzymes leads to a reduction in inflammatory responses and cellular signaling pathways associated with cancer progression and other pathological conditions. The IC50 values for this compound demonstrate its potency:
- MMP inhibition : IC50 = 8.09 µM
- Muscarinic receptor-stimulated sAPPα release : IC50 = 3.61 µM
- Constitutive sAPPα release : IC50 = 920 nM .
In Vitro Studies
-
Cell Viability and Migration :
- A study on esophageal squamous cell carcinoma (ESCC) revealed that this compound significantly inhibited cell viability at higher concentrations (10–20 µM) while promoting apoptosis and enhancing chemosensitivity to cisplatin at lower doses (5 µM). The mechanism involved suppression of the NF-κB signaling pathway, crucial for cancer cell survival .
- Inflammatory Response :
Animal Studies
This compound has also been tested in vivo, showing promising results in models of neuropathic pain. The compound reduced pain-associated behaviors in mice with induced mononeuropathy, indicating its potential as a therapeutic agent for pain management .
Case Study 1: ESCC Treatment
A recent case study investigated the effects of this compound on two ESCC cell lines (TE-1 and Eca109). The findings highlighted that:
- Higher doses inhibited cell viability.
- Lower doses reduced migration and invasion.
- This compound enhanced sensitivity to cisplatin by modulating NF-kB signaling .
Case Study 2: Inflammatory Response in Renal Cells
In another study focusing on renal inflammation, this compound was shown to mitigate oxidative stress markers and inflammatory cytokine production in HK2 cells treated with LPS. The results indicated a protective role against inflammation-induced cellular damage .
Data Summary
Activity | IC50 Value | Effect |
---|---|---|
MMP Inhibition | 8.09 µM | Blocks MMP activity |
Muscarinic Receptor-stimulated sAPPα Release | 3.61 µM | Inhibits soluble APPα release |
Constitutive sAPPα Release | 920 nM | Reduces APP cleavage |
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNBSWDIOCXWJW-OWHMDLSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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